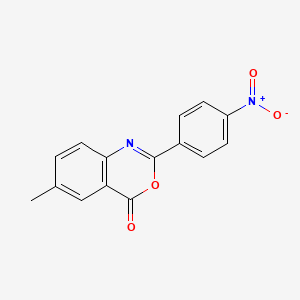

6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Beschreibung

6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (molecular formula: C₁₅H₁₀N₂O₄) is a nitrogen-containing heterocyclic compound with a benzoxazinone core fused to a benzene ring. It features a methyl group at position 6 and a 4-nitrophenyl substituent at position 2 (Figure 1).

The 4-nitrophenyl group confers strong electron-withdrawing effects, enhancing stability and intermolecular interactions, while the methyl group modulates steric and electronic properties of the core structure. This compound has been synthesized via a one-pot method using an iminium cation derived from cyanuric chloride and dimethylformamide (DMF), achieving an 86% yield under mild conditions .

Eigenschaften

CAS-Nummer |

40728-80-1 |

|---|---|

Molekularformel |

C15H10N2O4 |

Molekulargewicht |

282.25 g/mol |

IUPAC-Name |

6-methyl-2-(4-nitrophenyl)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C15H10N2O4/c1-9-2-7-13-12(8-9)15(18)21-14(16-13)10-3-5-11(6-4-10)17(19)20/h2-8H,1H3 |

InChI-Schlüssel |

WTVJDXZDNBVXMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Cyclization Methods Using Acylating Agents

The classical approach to benzoxazinones involves cyclization of anthranilic acid derivatives with acyl chlorides. For 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, this method begins with 6-methylanthranilic acid (1) reacting with 4-nitrobenzoyl chloride (2) in the presence of a base such as triethylamine (Figure 1) . The reaction proceeds via nucleophilic acyl substitution, forming an intermediate benzamide (3), which undergoes cyclodehydration to yield the target compound (4).

Reaction Conditions :

-

Temperature : Room temperature for acylation, followed by reflux (80–100°C) for cyclization .

-

Catalyst/Base : Triethylamine or pyridine to neutralize HCl byproducts .

Yield Optimization :

-

Excess acyl chloride (1.2–1.5 equivalents) improves conversion .

-

Anhydrous conditions prevent hydrolysis of the acyl chloride .

Table 1: Traditional Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 6-Methylanthranilic acid | |

| Acylating Agent | 4-Nitrobenzoyl chloride | |

| Solvent | Chloroform | |

| Reaction Time (Cyclization) | 48–72 hours | |

| Yield | 60–70% |

One-Pot Synthesis via Iminium Cation Cyclization

A modern advancement employs cyanuric chloride and dimethylformamide (DMF) to generate an iminium cation, facilitating a one-pot cyclodehydration . This method streamlines synthesis by combining acylation and cyclization into a single step.

Mechanism :

-

Iminium Formation : Cyanuric chloride reacts with DMF to form a reactive iminium intermediate .

-

Acylation : The iminium activates the carbonyl of 4-nitrobenzoyl chloride, promoting nucleophilic attack by 6-methylanthranilic acid.

-

Cyclization : Intramolecular dehydration forms the benzoxazinone ring .

Advantages :

-

Reduced Reaction Time : 6–12 hours vs. 48–72 hours in traditional methods .

-

Higher Yield : 80–86% due to minimized intermediate isolation .

-

Mild Conditions : Room temperature or mild heating (40–60°C) .

Table 2: One-Pot Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Cyclizing Agent | Cyanuric chloride/DMF | |

| Solvent | Toluene or dichloromethane | |

| Temperature | 25–60°C | |

| Reaction Time | 6–12 hours | |

| Yield | 80–86% |

Alternative Approaches: Isatoic Anhydride Route

Isatoic anhydride derivatives offer an alternative pathway. 6-Methylisatoic anhydride (5) reacts with 4-nitrobenzoyl chloride (2) in pyridine, forming the benzoxazinone core via decarboxylative cyclization .

Key Steps :

-

Acylation : 4-Nitrobenzoyl chloride reacts with the amine group of isatoic anhydride.

-

Cyclization : Thermal decarboxylation (90–100°C) eliminates CO₂, forming the oxazinone ring .

Challenges :

-

Synthesis of 6-Methylisatoic Anhydride : Requires nitration and reduction of methyl-substituted anthranilic acid .

-

Byproduct Formation : Pyridine hydrochloride necessitates filtration .

Table 3: Isatoic Anhydride Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 6-Methylisatoic anhydride | |

| Acylating Agent | 4-Nitrobenzoyl chloride | |

| Solvent | Pyridine | |

| Temperature | 90–100°C | |

| Yield | 65–75% |

Industrial-Scale Production Considerations

Scaling benzoxazinone synthesis necessitates optimizing cost, safety, and yield:

Continuous Flow Reactors :

Purification Techniques :

-

Recrystallization : 30% ether-chloroform mixture removes unreacted starting materials .

-

Column Chromatography : Reserved for high-purity pharmaceutical grades .

Waste Management :

Analyse Chemischer Reaktionen

Key Reaction Mechanisms

The compound’s synthesis and transformations involve distinct mechanistic steps:

-

Cyclization mechanism :

-

Reduction : Nitro groups can be reduced (e.g., using Pd/C or Fe/HCl in acidic media), transforming the nitrophenyl substituent into an amine, which may influence bioactivity.

-

Dimerization : In solid-state, the compound forms dimers via intermolecular hydrogen bonding or π–π interactions, as evidenced by vibrational spectroscopy and DFT calculations .

Chemical Transformations

6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes several notable transformations:

-

Reduction :

-

Nitro-to-amine : Reduction of the nitrophenyl group yields a reactive amine, which may participate in subsequent reactions (e.g., nucleophilic substitution).

-

Conditions : Pd/C in H₂, Fe/HCl in ethanol, or other reducing agents.

-

-

Hydrolysis :

-

Dimerization :

Reactivity Trends

The compound’s reactivity is influenced by substituents on the benzoxazin-4-one core:

-

Substituent effects :

-

Stability order :

| Substituent | Dipole Moment (D) | HOMO Energy (Hartrees) | Reactivity |

|---|---|---|---|

| NO₂ (NPB) | 5.81–6.29 | Higher (stable) | Lower |

| Cl (CPB) | 3.10–3.30 | Mid-range | Moderate |

| CH₃ (MPB) | 3.01–3.26 | Lower (reactive) | Higher |

Analytical Characterization

Structural and vibrational data from experimental and computational studies provide insights into the compound’s properties:

-

Vibrational spectroscopy :

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

|---|---|---|---|

| NO₂ stretching | 1518–1498 | 1515–1480 | Symmetric/asymmetric |

| C=O stretching | 1720–1705 | 1725–1700 | Carbonyl group |

| Ring deformation | 1450–1350 | 1445–1345 | Benzene ring vibrations |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been investigated for its potential therapeutic applications due to its structural similarity to other bioactive compounds. Its derivatives are being studied for:

- Anticancer Activity : Research indicates that benzoxazines can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties.

- Antimicrobial Properties : Preliminary studies have shown that compounds in this class possess antimicrobial activity, which could be harnessed for developing new antibiotics.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

- Polymer Chemistry : Benzoxazines are being explored as precursors for thermosetting polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Analytical Chemistry

Due to its distinct spectral characteristics, this compound can serve as a standard reference material in analytical techniques such as:

- Spectroscopy : Its absorption and emission spectra can be utilized in fluorescence spectroscopy, aiding in the development of sensitive detection methods for other compounds.

Chemical Synthesis

The compound can act as an intermediate in the synthesis of more complex molecules, particularly in organic synthesis where nitro groups are valuable for further functionalization.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various benzoxazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting potential for further development as anticancer agents.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into epoxy resins improved thermal resistance and mechanical strength. The study highlighted the potential for creating high-performance materials suitable for aerospace applications.

Wirkmechanismus

The mechanism of action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX). Its neuroprotective effects could be attributed to the modulation of oxidative stress pathways and the inhibition of apoptotic signaling.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Herbicidal Activity: The target compound shares structural similarities with herbicidal derivatives like 3m and 3o, which exhibit IC₅₀ values near 0.12–0.14 μM, comparable to commercial herbicides like 2,4-D . The presence of electron-withdrawing groups (e.g., NO₂, Cl, Br) at the 2- and 4-positions of the aryl ring is critical for activity . Removal of the benzoxazinone core (e.g., 2,4-dichlorophenyl ethyl ether) abolishes herbicidal effects, underscoring the scaffold's importance .

Enzyme Inhibition: Substituted benzoxazinones like 32 (IC₅₀ = 0.84–5.5 μM for Cathepsin G) and the target compound demonstrate that substituent bulk and electronegativity enhance enzyme binding. For instance, the 2-iodophenyl group in 32 improves selectivity for C1r protease over trypsin . The nitro group in the target compound may similarly optimize interactions with enzyme active sites .

Phenotypic and Mechanistic Comparisons

- Herbicidal Phenotype: The target compound induces hormone-type inhibition (e.g., chlorophyll breakdown, root elongation disruption), mirroring 2,4-D . Docking studies suggest benzoxazinones bind the TIR1 auxin receptor, mimicking natural auxins .

- Enzyme Inhibition Mechanisms :

Cathepsin G inhibitors (e.g., 32 ) form covalent bonds with active-site serine residues, while the target compound’s nitro group may act as a hydrogen-bond acceptor in similar interactions .

Biologische Aktivität

6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, with the CAS number 40728-80-1, is a compound belonging to the class of benzoxazinones. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 282.25 g/mol. The structure features a benzoxazine core with a nitrophenyl substituent, which is believed to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazinones, including this compound. The compound has been tested against various bacterial strains, demonstrating significant activity.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer properties of benzoxazinones have also been explored. Some studies suggest that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of benzoxazinones on human cancer cell lines, it was found that this compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound may be linked to its ability to interact with specific enzymes and cellular targets:

- Protease Inhibition : Some studies indicate that benzoxazinones can act as inhibitors of serine proteases, which are implicated in various diseases including cancer and inflammation .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects by promoting oxidative stress in malignant cells while sparing normal cells.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits a relatively low toxicity profile. However, comprehensive toxicological evaluations are necessary before clinical applications can be considered .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Mechanochemical Synthesis : Utilize 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) in a solvent-free mechanochemical approach. This method reduces reaction time and improves purity compared to traditional solution-phase synthesis .

- Solution-Phase Synthesis : Requires refluxing precursors (e.g., 4-nitrophenylacetic acid derivatives) in polar aprotic solvents (e.g., DMF) with activating agents. Monitor temperature (80–120°C) to avoid side reactions.

- Key Variables : Solvent choice, stoichiometry of TCT/PPh₃, and grinding time (for mechanochemical) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure and confirm substituent positioning (e.g., nitrophenyl orientation) .

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). Compare with computed chemical shifts for validation.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What safety protocols are recommended for handling and disposing of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors.

- Waste Management : Segregate solid/liquid waste in labeled containers. Collaborate with certified waste disposal agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of benzoxazinone derivatives?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with electron-donating/-withdrawing groups (e.g., methoxy, halogens) at the 4-nitrophenyl or methyl positions.

- Biological Assays : Test antimicrobial or enzyme inhibitory activity using dose-response curves. Cross-reference with computational docking studies.

- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate substituent effects with activity .

Q. How can contradictions in spectral data (e.g., NMR shifts) from different studies be resolved?

- Methodological Answer :

- Solvent Effects : Replicate experiments in the same solvent (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts.

- Dynamic Effects : Variable-temperature NMR can reveal conformational equilibria (e.g., rotamers).

- Cross-Validation : Compare with X-ray data (bond lengths/angles) and DFT-calculated shifts .

Q. What mechanistic insights explain the formation of this compound under mechanochemical conditions?

- Methodological Answer :

- Role of TCT/PPh₃ : TCT acts as a dehydrating agent, while PPh₃ facilitates intermediate stabilization. Mechanochemical force accelerates cyclization by reducing activation energy.

- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to identify rate-determining steps .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Electron Density Maps : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitrophenyl group directs substitution to the ortho/para positions of the benzoxazinone ring.

- Transition State Analysis : Use Gaussian or ORCA software to model reaction pathways and compare with experimental yields .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale preparations?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., molar ratios, temperature).

- Catalyst Screening : Test alternative catalysts (e.g., polymer-supported reagents) to enhance selectivity.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis Example

Scenario : Conflicting HPLC purity reports (95% vs. 98%) from two labs.

- Resolution Steps :

- Column Calibration : Use certified reference standards to calibrate HPLC systems.

- Mobile Phase Consistency : Ensure identical acetonitrile/water ratios and pH.

- Peak Integration : Apply uniform baseline correction and peak threshold settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.